

Application Notes and Protocols for the Analysis of Gageotetrin A

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Compound of Interest

Compound Name: *Gageotetrin A*

Cat. No.: *B15136472*

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These application notes provide a detailed analysis of **Gageotetrin A**, a linear lipopeptide, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The included protocols offer comprehensive, step-by-step methodologies for the isolation and structural elucidation of this antimicrobial compound.

Introduction

Gageotetrin A is a unique linear lipopeptide isolated from the marine bacterium *Bacillus subtilis*.^{[1][2]} It is composed of a dipeptide unit and a novel fatty acid component.^{[1][2]} **Gageotetrin A**, along with its congeners Gageotetrin B and C, has demonstrated significant antimicrobial activities.^{[1][2]} The structural determination of these compounds relies heavily on advanced spectroscopic techniques, primarily NMR and mass spectrometry.

Data Presentation

The structural elucidation of **Gageotetrin A** was accomplished through the comprehensive analysis of 1D and 2D NMR data, as well as high-resolution mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for Gageotetrin A (500 MHz, CD₃OD)

Position	δH (ppm)	Multiplicity	J (Hz)
Fatty Acid Moiety			
2	2.45	m	
2.35	m		
3	3.95	m	
4	1.45	m	
5-10	1.29	br s	
11	1.55	m	
12	1.29	br s	
13	0.89	t	7.0
11-Me	0.88	d	6.5
Glutamic Acid			
NH	8.35	d	7.5
α	4.40	m	
β	2.10	m	
1.95	m		
γ	2.30	t	7.5
Leucine			
NH	8.20	d	8.0
α	4.35	m	
β	1.65	m	
γ	1.60	m	
δ	0.94	d	6.5
δ'	0.92	d	6.5

Table 2: ^{13}C NMR Spectroscopic Data for Gageotetrin A (125 MHz, CD_3OD)

Position	δC (ppm)
Fatty Acid Moiety	
1	175.5
2	44.1
3	68.9
4	39.9
5	26.7
6	30.8
7	30.5
8	30.2
9	37.8
10	28.1
11	35.2
12	23.7
13	14.4
11-Me	19.8
Glutamic Acid	
C=O	174.8
α	54.2
β	28.9
γ	31.8
δ	178.2
Leucine	
C=O	176.1

α	53.5
β	41.9
γ	25.9
δ	23.2
δ'	22.1

Table 3: Mass Spectrometry Data for Gageotetrin A

Ion	m/z [M+H] ⁺	Molecular Formula
Gageotetrin A	487.3381	C ₂₅ H ₄₆ N ₂ O ₇

Experimental Protocols

The following protocols outline the key experimental procedures for the analysis of **Gageotetrin A**.

Isolation and Purification of Gageotetrin A

- Fermentation: *Bacillus subtilis* strain 109GGC020 is cultured in a suitable broth medium to produce **Gageotetrin A**.
- Extraction: The culture broth is centrifuged to separate the supernatant and the cell pellet. The supernatant is then extracted with an organic solvent such as ethyl acetate.
- Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification.
 - Silica Gel Column Chromatography: The extract is first fractionated using a silica gel column with a gradient of chloroform and methanol.
 - Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

- High-Performance Liquid Chromatography (HPLC): Final purification is performed using reversed-phase HPLC (e.g., ODS column) with a methanol-water gradient.

NMR Spectroscopy

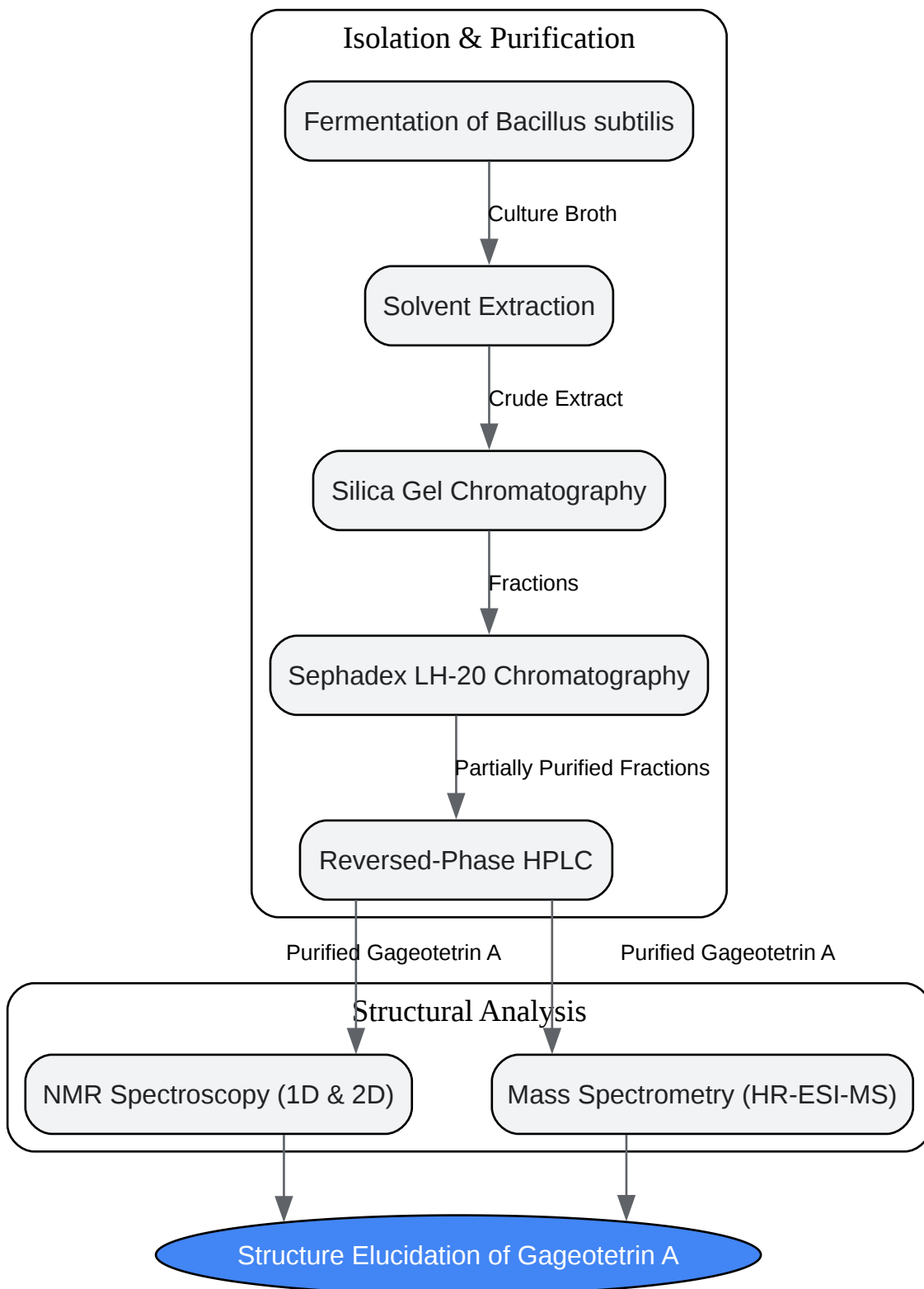
- Sample Preparation: A purified sample of **Gageotetrin A** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CD₃OD).
- Data Acquisition:
 - NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - Standard 1D spectra (¹H and ¹³C) are acquired.
 - 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are acquired to establish connectivity and assign all proton and carbon signals.
- Data Analysis: The 1D and 2D NMR data are processed and analyzed to determine the structure of the molecule, including the amino acid sequence and the structure of the fatty acid chain.

Mass Spectrometry

- Sample Preparation: A purified sample of **Gageotetrin A** is dissolved in a suitable solvent (e.g., methanol).
- Data Acquisition:
 - High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
 - Data is typically acquired in positive ion mode to observe the [M+H]⁺ ion.
- Data Analysis: The accurate mass measurement is used to determine the molecular formula of the compound.

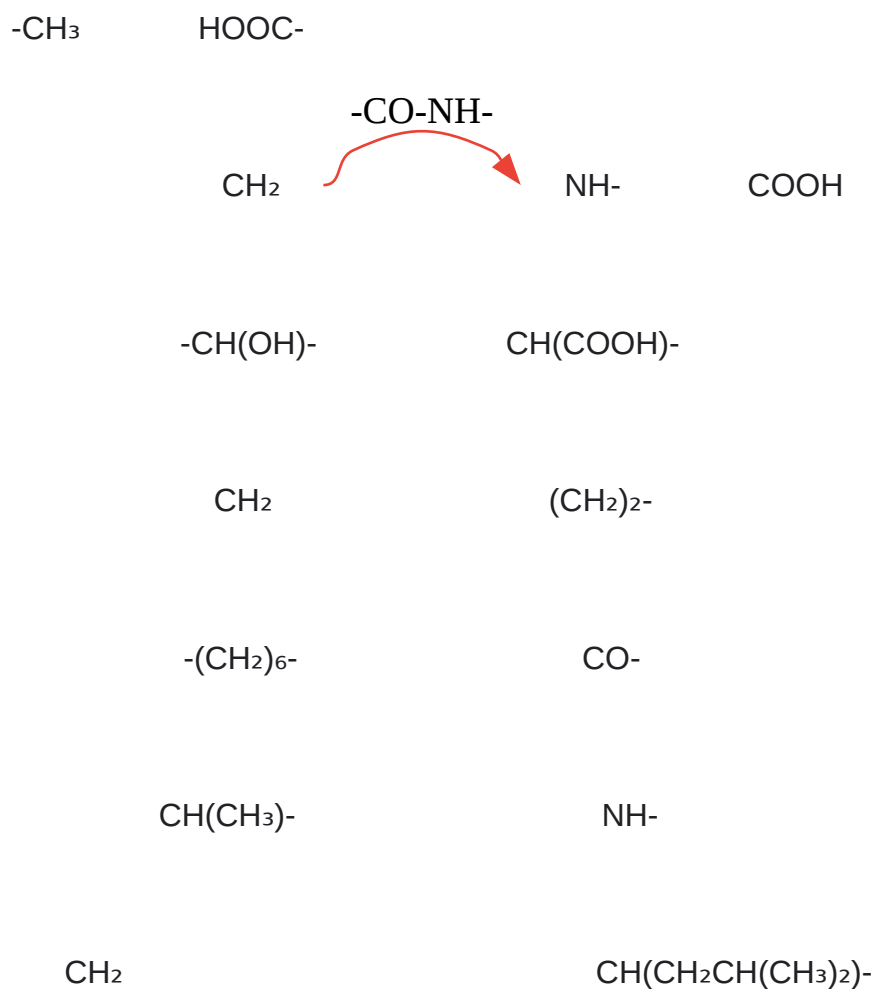
Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of **Gageotetrin A**.



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Caption: Experimental workflow for the isolation and structural elucidation of **Gageotetrin A**.



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Caption: Chemical structure of **Gageotetrin A**.

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References

- 1. Gageostatins A–C, Antimicrobial Linear Lipopeptides from a Marine *Bacillus subtilis* [mdpi.com]
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